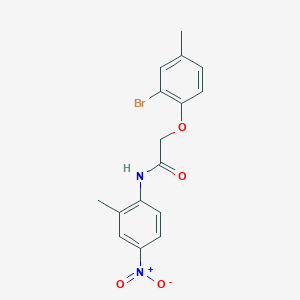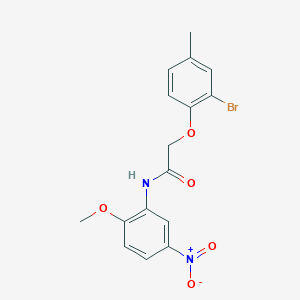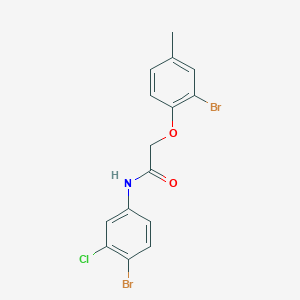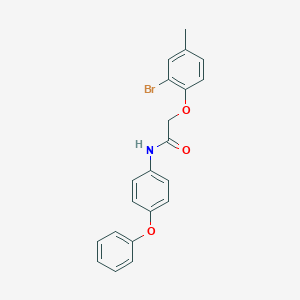![molecular formula C17H21N3S B322609 3-{[(1E)-2-METHYL-5-(PROP-1-EN-2-YL)CYCLOHEX-2-EN-1-YLIDENE]AMINO}-1-PHENYLTHIOUREA](/img/structure/B322609.png)
3-{[(1E)-2-METHYL-5-(PROP-1-EN-2-YL)CYCLOHEX-2-EN-1-YLIDENE]AMINO}-1-PHENYLTHIOUREA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(1E)-2-METHYL-5-(PROP-1-EN-2-YL)CYCLOHEX-2-EN-1-YLIDENE]AMINO}-1-PHENYLTHIOUREA is a chemical compound with the molecular formula C17H21N3S This compound is known for its unique structure, which includes a cyclohexene ring substituted with isopropenyl and methyl groups, and a thiosemicarbazone moiety attached to a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1E)-2-METHYL-5-(PROP-1-EN-2-YL)CYCLOHEX-2-EN-1-YLIDENE]AMINO}-1-PHENYLTHIOUREA typically involves the reaction of 5-isopropenyl-2-methylcyclohex-2-en-1-one with N-phenylthiosemicarbazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the thiosemicarbazone derivative, which is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(1E)-2-METHYL-5-(PROP-1-EN-2-YL)CYCLOHEX-2-EN-1-YLIDENE]AMINO}-1-PHENYLTHIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone moiety to corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiosemicarbazones.
Applications De Recherche Scientifique
3-{[(1E)-2-METHYL-5-(PROP-1-EN-2-YL)CYCLOHEX-2-EN-1-YLIDENE]AMINO}-1-PHENYLTHIOUREA has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It can be used in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mécanisme D'action
The mechanism of action of 3-{[(1E)-2-METHYL-5-(PROP-1-EN-2-YL)CYCLOHEX-2-EN-1-YLIDENE]AMINO}-1-PHENYLTHIOUREA involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that can inhibit the activity of metalloenzymes.
Pathways Involved: It can interfere with cellular redox balance, leading to the generation of reactive oxygen species (ROS) that can induce apoptosis in cancer cells. Additionally, it can inhibit the synthesis of nucleic acids and proteins in microbial cells, leading to their death.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-isopropyl-2-methyl-2-cyclohexen-1-one: A structurally similar compound with a cyclohexene ring substituted with isopropyl and methyl groups.
N-phenylthiosemicarbazide: The precursor used in the synthesis of 3-{[(1E)-2-METHYL-5-(PROP-1-EN-2-YL)CYCLOHEX-2-EN-1-YLIDENE]AMINO}-1-PHENYLTHIOUREA.
Uniqueness
This compound is unique due to its combined structural features of a cyclohexene ring and a thiosemicarbazone moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C17H21N3S |
|---|---|
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
1-[(E)-(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)amino]-3-phenylthiourea |
InChI |
InChI=1S/C17H21N3S/c1-12(2)14-10-9-13(3)16(11-14)19-20-17(21)18-15-7-5-4-6-8-15/h4-9,14H,1,10-11H2,2-3H3,(H2,18,20,21)/b19-16+ |
Clé InChI |
DBQLVOPQWCHCRZ-KNTRCKAVSA-N |
SMILES |
CC1=CCC(CC1=NNC(=S)NC2=CC=CC=C2)C(=C)C |
SMILES isomérique |
CC\1=CCC(C/C1=N\NC(=S)NC2=CC=CC=C2)C(=C)C |
SMILES canonique |
CC1=CCC(CC1=NNC(=S)NC2=CC=CC=C2)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-bromo-4-methylphenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide](/img/structure/B322529.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-bromo-4-methylphenoxy)acetamide](/img/structure/B322531.png)
![Methyl 2-{[(2-bromo-4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B322533.png)




![N-{4-[acetyl(methyl)amino]phenyl}-2-(2-bromo-4-methylphenoxy)acetamide](/img/structure/B322540.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B322541.png)
![N'-[2-(benzyloxy)benzylidene]-2-(2,4-dibromophenoxy)acetohydrazide](/img/structure/B322542.png)
![(6E)-4-nitro-6-[[4-[9-[4-[[(E)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]phenyl]fluoren-9-yl]anilino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B322544.png)
![N-[(5-methyl-2-thienyl)methylene]-N-{4-[9-(4-{[(5-methyl-2-thienyl)methylene]amino}phenyl)-9H-fluoren-9-yl]phenyl}amine](/img/structure/B322545.png)
![N-(4-chlorophenyl)-2-[(2,4-dibromophenoxy)acetyl]hydrazinecarboxamide](/img/structure/B322548.png)
![N'-[(2,4-dibromophenoxy)acetyl]-2-iodobenzohydrazide](/img/structure/B322549.png)
